![molecular formula C16H22N2O3 B5662191 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide often involves multistep synthetic routes that can include nucleophilic substitution reactions, ester hydrolysis, and ring closure mechanisms. For instance, Zhou et al. (2021) established a high-yield method for synthesizing a structurally similar compound, demonstrating the importance of selecting appropriate starting materials and reaction conditions for efficient synthesis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene-carboxamide derivatives has been extensively studied using quantum chemical methods, revealing insights into their geometric configuration, vibrational frequencies, and electronic properties. Evecen and Tanak (2016) conducted a quantum chemical study on a similar molecule, providing detailed information on its molecular geometry and electronic absorption spectra, which are crucial for understanding the compound's reactivity and potential applications (Evecen & Tanak, 2016).
Chemical Reactions and Properties
Chromene derivatives are known for their versatile chemical reactivity, participating in a variety of chemical reactions. For example, Osipov et al. (2018) demonstrated the synthesis of pyridine derivatives from carbonyl-substituted chromenes, showcasing the reactivity of the chromene moiety in condensation reactions and the formation of complex heterocyclic structures (Osipov, Osyanin, & Klimochkin, 2018).
Physical Properties Analysis
The physical properties of compounds like N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide, including solubility, melting point, and crystalline structure, can be influenced by their molecular conformation and intermolecular interactions. Studies such as the one conducted by Banerjee et al. (2002) on solvated pyrrolidine-carboxamides provide valuable information on the crystal structure and molecular conformation, which are essential for understanding the material's properties and potential applications (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of chromene and pyrrolidine derivatives, including their reactivity, stability, and interaction with other molecules, are critical for their application in synthetic chemistry and drug design. Research by Ito et al. (1984) on the asymmetric acylation of carboxamides illustrates the stereochemical aspects of reactions involving pyrrolidine derivatives, which are crucial for designing compounds with specific biological activities (Ito, Katsuki*, & Yamaguchi, 1984).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-6-4-5-13-9-12(11-21-15(13)14)10-17-16(19)18-7-2-3-8-18/h4-6,12H,2-3,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCWJPDUVYKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

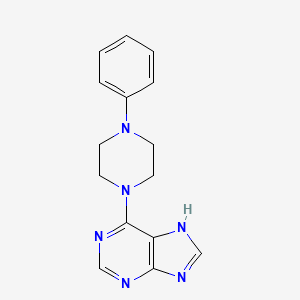
![N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide](/img/structure/B5662116.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)
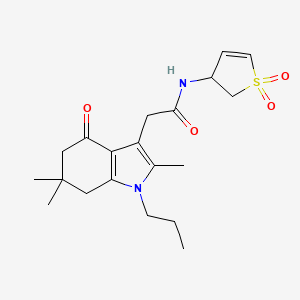
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide dihydrochloride](/img/structure/B5662131.png)
![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)
![3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5662142.png)
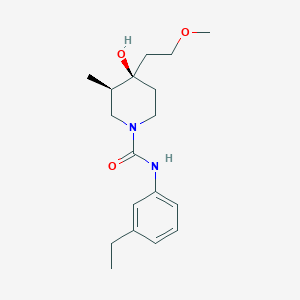
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
![3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)

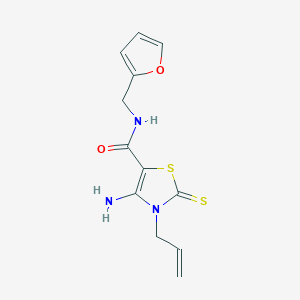
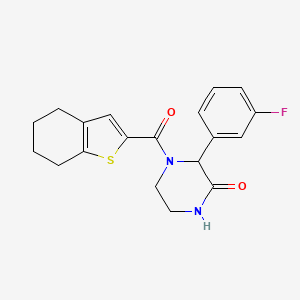
![methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}benzoate](/img/structure/B5662213.png)